2-Iodopyrimidine

描述

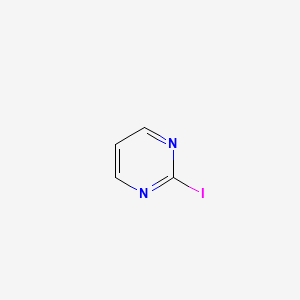

2-Iodopyrimidine is a halogenated pyrimidine derivative with the molecular formula C4H3IN2. It appears as a colorless to slightly yellow crystalline solid and is soluble in organic solvents such as ethanol, acetone, and dimethylformamide . This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

准备方法

Synthetic Routes and Reaction Conditions: 2-Iodopyrimidine can be synthesized through the iodination of pyrimidine. One common method involves the reaction of pyrimidine with iodine in the presence of a reducing agent such as sodium sulfite or sodium borohydride . The reaction typically occurs in an organic solvent under controlled conditions to ensure the selective iodination at the 2-position of the pyrimidine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

化学反应分析

Types of Reactions: 2-Iodopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

科学研究应用

Medicinal Chemistry

Antiviral and Anticancer Agents

2-Iodopyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral and anticancer agents. For instance, derivatives such as 2-arylthio-5-iodopyrimidine have been identified as effective against hepatitis B virus (HBV), showcasing their potential as non-nucleoside inhibitors . This class of compounds is being researched for their ability to overcome drug-resistant mutations associated with traditional nucleoside analogs .

Antimicrobial Activity

Research has demonstrated that 5-iodo-pyrimidine analogs exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, certain derivatives have shown promising antifungal activity against Aspergillus niger and other pathogens, indicating their potential as therapeutic agents in treating infections .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for constructing complex organic molecules. It participates in various reactions such as nucleophilic substitutions and coupling reactions, allowing chemists to synthesize a wide range of functionalized pyrimidines and other heterocyclic compounds efficiently.

Synthesis of Bioactive Molecules

The compound is also used to develop bioactive molecules that serve as enzyme inhibitors or probes for studying biological pathways. Its halogenation pattern enhances reactivity, making it an attractive target for synthetic chemists aiming to create novel therapeutic agents.

Biochemical Research

Study of Molecular Interactions

In biochemical research, this compound is employed to study nucleic acids and proteins, aiding researchers in understanding molecular interactions and enzyme functions. Its derivatives have been utilized to probe biochemical markers related to viral replication processes, thus contributing to the development of new antiviral strategies .

Material Science

Functionalized Polymers and Materials

The compound's unique properties make it valuable in material science for creating functionalized polymers and advanced materials. Researchers have explored its use in developing materials with enhanced conductivity and stability, which are essential for applications in electronics and photonics .

Case Studies

作用机制

The mechanism of action of 2-Iodopyrimidine involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can be selectively replaced by other functional groups, allowing the compound to act as a versatile intermediate in organic synthesis. In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

相似化合物的比较

- 2-Bromopyrimidine

- 2-Chloropyrimidine

- 2-Fluoropyrimidine

Comparison: 2-Iodopyrimidine is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property makes it particularly useful in cross-coupling reactions, where the iodine atom can be easily replaced by other groups. Compared to its bromine, chlorine, and fluorine analogs, this compound often exhibits higher reactivity and selectivity in these reactions .

生物活性

2-Iodopyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of an iodine atom at the 2-position of the pyrimidine ring, has been investigated for its potential as an antiviral, antibacterial, and anticancer agent. This article reviews the biological activity of this compound, highlighting relevant studies and findings.

This compound is part of a larger class of pyrimidine derivatives that exhibit a range of biological activities. The iodine atom enhances the lipophilicity and electrophilicity of the molecule, which can influence its interaction with biological targets.

Antiviral Activity

One of the significant areas of research concerning this compound involves its antiviral properties, particularly against Hepatitis B Virus (HBV). A study on derivatives of 2-arylthio-5-iodo pyrimidines demonstrated their effectiveness as nonnucleoside inhibitors of HBV. These compounds were shown to reduce levels of hepatitis B surface antigen (HBsAg) and e antigen (HBeAg) in infected cell lines, indicating their potential as therapeutic agents against HBV infections .

Antibacterial and Antifungal Activity

Research has also indicated that 5-iodopyrimidine analogs exhibit notable antibacterial and antifungal properties. For instance, a study evaluated various 5-iodopyrimidine derivatives against Gram-negative bacteria such as Pseudomonas aeruginosa and found significant antibacterial activity. Additionally, these compounds showed antifungal effects against specific strains, suggesting their potential utility in treating infections caused by resistant pathogens .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in various cancer cell lines. A recent study highlighted the synthesis and evaluation of novel nucleoside analogs based on this compound, which exhibited promising activity against HIV-1 and HBV while also demonstrating cytotoxic effects in cancer cell lines. The unique structural features of these compounds may facilitate their use as scaffolds for developing new anticancer therapies .

Mechanistic Insights

The mechanism underlying the biological activity of this compound derivatives often involves interaction with specific molecular targets. For example, molecular docking studies have suggested that certain pyrido[2,3-d]pyrimidine derivatives can effectively bind to ATP-binding sites in tyrosine kinases, which are crucial in cancer signaling pathways . This binding affinity highlights the potential for designing targeted therapies based on these compounds.

Data Summary

Case Studies

- Hepatitis B Inhibition : In a study involving 2-arylthio-5-iodo pyrimidine derivatives, researchers reported a significant decrease in viral load markers in HBV-infected cell lines. The study utilized both HepAD38 and Hep2.2.15 cell lines to evaluate antiviral efficacy.

- Antimicrobial Evaluation : A series of 5-iodopyrimidine analogs were synthesized and tested against various bacterial and fungal strains. The results indicated that certain modifications to the pyrimidine structure enhanced antimicrobial potency.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Iodopyrimidine, and how can researchers optimize yield and purity?

- Methodological Answer : Begin with nucleophilic iodination of pyrimidine derivatives (e.g., using iodine monochloride or N-iodosuccinimide under controlled conditions). Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity, stoichiometry) using factorial design experiments. Purify via recrystallization or column chromatography, and validate purity through HPLC (>95%) and melting point analysis. Compare yields with literature benchmarks to identify discrepancies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm substitution patterns (iodine’s deshielding effects) and UV-Vis spectroscopy to assess electronic properties. Mass spectrometry (EI or ESI) verifies molecular ion peaks (). Pair with elemental analysis (C, H, N) to validate stoichiometry. Cross-reference spectral data with computational simulations (DFT) for unresolved peaks .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Compare degradation products (e.g., deiodinated species) with LC-MS. Establish storage guidelines (e.g., inert atmosphere, desiccated, amber vials) based on kinetic modeling of decomposition rates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant PPE (gloves, lab coat, goggles) due to iodine’s volatility and potential toxicity. Use fume hoods for synthesis/purification steps. Implement spill containment protocols (neutralize with sodium thiosulfate). Refer to SDS guidelines for emergency response (e.g., skin/eye exposure) and disposal (halogenated waste streams) .

Q. How can researchers design initial reactivity studies for this compound in cross-coupling reactions?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh), PdCl) with diverse ligands (XPhos, SPhos) in Suzuki-Miyaura couplings. Vary bases (KCO, CsF) and solvents (THF, DMF). Track conversion via F NMR (if fluorinated partners are used) and isolate biaryl products for X-ray crystallography. Compare turnover frequencies (TOF) with analogous bromo-/chloropyrimidines .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies of this compound be resolved?

- Methodological Answer : Perform meta-analyses of published catalytic systems, noting variables like substrate scope, solvent purity, and catalyst loading. Replicate key studies under standardized conditions. Use Arrhenius plots to isolate temperature-dependent effects. Publish null results to address publication bias .

Q. What mechanistic insights can computational chemistry provide for this compound’s reactivity?

- Methodological Answer : Employ DFT (B3LYP/6-311+G(d,p)) to model transition states in cross-coupling reactions. Calculate activation barriers for oxidative addition steps vs. competing pathways (e.g., homocoupling). Validate with kinetic isotope effects (KIEs) and in situ IR spectroscopy. Compare computed H NMR shifts with experimental data to refine solvation models .

Q. How do steric and electronic effects in this compound derivatives influence their biological activity?

- Methodological Answer : Synthesize analogs with substituents at C4/C5 (e.g., -CH, -NO) and assay against target enzymes (e.g., kinases). Use QSAR models to correlate Hammett constants () or steric parameters (Taft) with IC values. Perform crystallographic studies of protein-ligand complexes to validate docking predictions .

Q. What strategies mitigate iodine waste in large-scale applications of this compound?

- Methodological Answer : Develop catalytic iodination systems (e.g., recyclable I/Oxone). Integrate flow chemistry to minimize excess reagents. Quantify iodine recovery via ICP-MS and optimize closed-loop systems. Compare E-factors (kg waste/kg product) with traditional batch methods .

Q. How can researchers address reproducibility challenges in this compound-based metal-organic frameworks (MOFs)?

- Methodological Answer : Standardize synthesis parameters (solvothermal vs. mechanochemical) and characterize MOFs with BET surface area analysis and PXRD. Use synchrotron XAS to probe iodine’s coordination environment. Share raw data and synthetic protocols in open-access repositories to enable cross-validation .

属性

IUPAC Name |

2-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2/c5-4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDGIPMYJALRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463352 | |

| Record name | 2-Iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31462-54-1 | |

| Record name | 2-Iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。